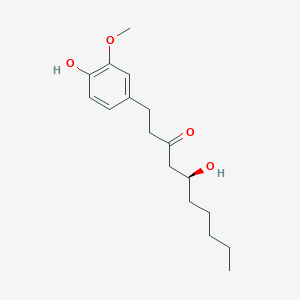

6-Gingerol

Description

Properties

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Anticancer Mechanisms of 6-Gingerol: A Technical Guide for Researchers

Abstract

6-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's impact on apoptosis, cell cycle regulation, and key oncogenic signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action in cancer cells.

Introduction

The search for effective and less toxic anticancer agents has led to the investigation of numerous natural compounds. Among these, this compound has emerged as a promising candidate due to its demonstrated anti-inflammatory, antioxidant, and antitumor properties.[1] It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including those of the breast, colon, lung, prostate, and pancreas.[1][2][3][4] This guide synthesizes the current understanding of how this compound functions at a molecular level to combat cancer, providing a foundation for further research and development.

Mechanism of Action of this compound in Cancer Cells

This compound's anticancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with major signaling pathways that promote cancer growth and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.[2][5]

A key initiating event is the generation of reactive oxygen species (ROS) within the cancer cells upon treatment with this compound.[2][5] This increase in oxidative stress leads to a disruption of the mitochondrial membrane potential (MMP).[5][6] The compromised mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[7]

Once in the cytosol, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by degrading key cellular proteins and leading to the characteristic morphological changes of programmed cell death.[8][9]

This compound also modulates the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. It upregulates the expression of pro-apoptotic members like Bax, which promotes the permeabilization of the mitochondrial membrane, while downregulating anti-apoptotic members like Bcl-2, which normally protect the membrane's integrity.[7][8][10] This shift in the Bax/Bcl-2 ratio is a critical factor in tipping the cell's fate towards apoptosis.

Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G0/G1 and G2/M phases.[2][6][11] This prevents the cancer cells from replicating their DNA and dividing.

The mechanism of cell cycle arrest involves the modulation of key regulatory proteins: cyclins and cyclin-dependent kinases (CDKs). This compound has been observed to decrease the expression of G1-phase-associated proteins such as Cyclin D1, Cyclin E, and CDK4.[11][12] Concurrently, it increases the expression of CDK inhibitors (CKIs) like p21Waf1/Cip1 and p27Kip1.[11][12] These inhibitors bind to and block the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle.[12] This action is often mediated by the tumor suppressor protein p53, which can be activated in response to cellular stress induced by this compound.[2][11]

Inhibition of Pro-Cancer Signaling Pathways

This compound has been shown to interfere with several signaling pathways that are constitutively active in many cancers and play a crucial role in cell proliferation, survival, and metastasis.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer, promoting cell growth and preventing apoptosis. This compound has been shown to inhibit both constitutive and IL-6-induced STAT3 activation, leading to the downregulation of STAT3 target genes like cyclin D1 and survivin.[12]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is another transcription factor linked to inflammation and cancer. It controls the expression of genes involved in cell survival and proliferation. This compound can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[12][13]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been found to suppress the PI3K/Akt/mTOR signaling cascade in several cancer types, contributing to its anti-proliferative effects.[14]

Anti-Angiogenic and Anti-Metastatic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been found to possess anti-angiogenic properties by inhibiting the proliferation and tube formation of endothelial cells, partly by suppressing Vascular Endothelial Growth Factor (VEGF).[7][15][16] By cutting off the tumor's blood supply, this compound can starve it of essential nutrients and oxygen. Furthermore, this compound has been reported to inhibit cancer cell metastasis by reducing the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and allow cancer cells to invade surrounding tissues.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | ~200 | 48 | [12] |

| Breast Cancer | MCF-7 | ~200 | 48 | [12] |

| Colon Cancer | HCT-116 | 160.42 | 24 | [5] |

| Colon Cancer | HT-29 | 3.185 - 98.498 | 24 | [18] |

| Colon Cancer | HCT15 | 100 | 24 | [2] |

| Lung Cancer | H-1299 | 136.73 | 24 | [17] |

| Lung Cancer | A549 | ~200 | Not Specified | [19] |

| Leukemia | NB4 | 313 | 24 | |

| Leukemia | MOLT4 | 338 | 24 | |

| Leukemia | Raji | 297 | 24 |

Table 2: Effect of this compound on Key Apoptotic and Cell Cycle Proteins

| Protein | Effect | Cancer Type / Cell Line | Reference |

| Apoptosis-Related | |||

| Bax | Upregulation | Bladder (5637), Breast (MDA-MB-231, MCF-7) | [7][8] |

| Bcl-2 | Downregulation | Bladder (5637), Breast (MDA-MB-231, MCF-7) | [7][8] |

| Cytochrome c | Release to Cytosol | Breast (MDA-MB-231, MCF-7) | [7] |

| Cleaved Caspase-9 | Upregulation | Breast (MDA-MB-231, MCF-7) | [7] |

| Cleaved Caspase-3 | Upregulation | Bladder (5637), Colon (SW-480) | [8][14] |

| Cell Cycle-Related | |||

| Cyclin D1 | Downregulation | Breast (MDA-MB-231, MCF-7), Colorectal (HCT-116) | [6][12] |

| Cyclin E | Downregulation | Breast (MDA-MB-231, MCF-7) | [12] |

| CDK4 | Downregulation | Breast (MDA-MB-231, MCF-7), Colorectal (HCT-116) | [6][12] |

| p21Waf1/Cip1 | Upregulation | Breast (MDA-MB-231, MCF-7) | [12] |

| p27Kip1 | Upregulation | Breast (MDA-MB-231, MCF-7) | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability - MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][19]

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 10 to 500 µM).[12] For vehicle control wells, add medium containing the same concentration of DMSO used for the highest this compound concentration.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[12][19]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Detection - Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Treated and control cancer cells

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound (e.g., 200 µM for 48 hours), harvest the cells, including any floating cells from the supernatant.[3]

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.[3]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3] Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Cell Cycle Analysis - Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Materials:

-

Treated and control cancer cells

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 106 cells after treatment with this compound (e.g., 200 µM for 48 hours).[3]

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14]

-

Incubation: Incubate the cells for at least 30 minutes on ice or overnight at -20°C for fixation.[3][14]

-

Rehydration and RNA Digestion: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[3][14]

-

DNA Staining: Add 400 µL of PI staining solution to the cells and incubate for an additional 15-30 minutes at room temperature in the dark.[3]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The DNA content will be displayed as a histogram, with distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, and a broader distribution for the S phase in between.

Protein Expression Analysis - Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Treated and control cancer cells

-

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4)[5]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cyclin D1, anti-CDK4, anti-p21, anti-STAT3, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[19]

-

Protein Quantification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (typical dilutions range from 1:500 to 1:2000) overnight at 4°C with gentle shaking.[3][19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[3][12]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows discussed.

Caption: this compound induces apoptosis via ROS generation and modulation of Bcl-2 family proteins.

Caption: this compound causes G1 phase cell cycle arrest by upregulating p53 and p21/p27.

Caption: Workflow for evaluating the anticancer effects of this compound in vitro.

Conclusion

This compound demonstrates significant potential as an anticancer compound, acting through a variety of interconnected mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways underscores its pleiotropic effects against cancer cells. The compilation of quantitative data, detailed experimental protocols, and pathway visualizations in this guide serves as a valuable resource for the scientific community. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its integration into future cancer treatment strategies.

References

- 1. This compound suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. takarabio.com [takarabio.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. origene.com [origene.com]

- 5. sinobiological.com [sinobiological.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin D-CDK Subunit Arrangement Is Dependent on the Availability of Competing INK4 and p21 Class Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Potential Antitumor Effects of this compound in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory effects of this compound on arthritis in rats by inhibition of the NF-kB TAB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pharmacological Activities of 6-Gingerol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingerol, a principal pungent phenolic compound isolated from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Structurally, it is 1-[4'-hydroxy-3'-methoxyphenyl]-5-hydroxy-3-decanone and is the most abundant gingerol in fresh ginger.[1][3] This technical guide provides a comprehensive overview of the multifaceted pharmacological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, metabolic, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties, which are often interconnected and contribute to its therapeutic potential in a variety of diseases.[1][4]

Quantitative Data

The anti-inflammatory and antioxidant capacities of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activities of this compound

| Assay/Model | Target/Endpoint | Effective Concentration/IC50 | Reference(s) |

| DPPH Radical Scavenging Assay | Free Radical Scavenging | IC50: 4.85 µg/mL | [1] |

| ABTS Radical Scavenging Assay | Free Radical Scavenging | IC50: 5.35 µg/mL | [1] |

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant inhibition at 0.2–40 µM | [5] |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β Production | Significant reduction | [2] |

| IL-1β-stimulated HuH7 Cells | COX-2 Expression | Attenuated at 100 µM | [6] |

| IL-1-stimulated Primary Osteoblasts | Prostaglandin E2 (PGE2) Production | Inhibition at 1.25–10 µM | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Leukocyte Adhesion | No significant impairment | [8] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference(s) |

| Rats | Acetic Acid-Induced Writhing | 25-50 mg/kg (i.p.) | Inhibition of writhing response | [9] |

| Rats | Carrageenan-Induced Paw Edema | 50-100 mg/kg (i.p.) | Inhibition of paw edema | [9] |

| Mice | TPA-Stimulated Skin | Topical application | Inhibition of COX-2 expression | [10] |

| Rats | Diethylnitrosamine (DEN)-Induced Liver Injury | Pre-treatment | Increased hepatic GSH, SOD, and GST activities | [4] |

| Rats with Sepsis | Cecal Ligation and Puncture (CLP) | 25 mg/kg (i.p.) | Decreased TNF-α, IL-6, and NF-κB levels | [11] |

Experimental Protocols

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound. Briefly, various concentrations of this compound (dissolved in a suitable solvent like methanol) are mixed with a methanolic solution of DPPH.[3] The mixture is incubated in the dark at room temperature. The reduction of the DPPH radical by this compound results in a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

1.2.2. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response).[12] After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (using the Griess reagent), TNF-α, IL-6, and IL-1β (using ELISA kits).[2][12] Cell lysates can also be prepared to analyze the expression of inflammatory proteins like COX-2 and iNOS via Western blotting.[5]

1.2.3. Western Blot Analysis for NF-κB Pathway Proteins

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a method like the BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Signaling Pathway Visualization

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It can also modulate the p38 MAP kinase pathway, which is often upstream of NF-κB activation.[10]

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer potential across a range of cancer types by modulating various cellular processes, including proliferation, apoptosis, and cell cycle progression.[1][2]

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound against various cancer cell lines are summarized in the table below.

Table 3: In Vitro Anti-Cancer Activities of this compound

| Cell Line | Cancer Type | Assay | IC50/Effective Concentration | Reference(s) |

| HCT-116 | Colon Cancer | MTT Assay | 160.42 µM | [12] |

| HCT15 | Colon Cancer | MTT Assay | 100 µM | [1][2] |

| SW-480 | Colon Cancer | MTT Assay | Inhibition of proliferation | [13] |

| LoVo | Colon Cancer | Cell Proliferation | G2/M arrest | [14] |

| MDA-MB-231 | Breast Cancer | MTT Assay | ~200 µM | [10] |

| MCF-7 | Breast Cancer | MTT Assay | ~200 µM | [10] |

| HeLa | Cervical Cancer | MTT Assay | IC50: 96.32 µM | [15] |

| L929 | Murine Fibrosarcoma | MTT Assay | 102 µM | [1][2] |

| Raw 264.7 | Mouse Leukemia | MTT Assay | 102 µM | [1][2] |

| A549 | Non-Small Cell Lung Cancer | Cell Viability Assay | IC50: ~200 µM | [16] |

| H1299 | Non-Small Cell Lung Cancer | MTT Assay | IC50: 200 µM | [12] |

| BxPC-3 | Pancreatic Cancer | MTT Assay | Growth inhibition at 400 µM | [17] |

| HPAC | Pancreatic Cancer | MTT Assay | Growth inhibition at 400 µM | [17] |

| YD10B | Oral Cancer | Cell Proliferation Assay | Inhibition at 50-150 µM | [18] |

| Ca9-22 | Oral Cancer | Cell Proliferation Assay | Inhibition at 50-150 µM | [18] |

| ACHN, 786-O, 769-P | Renal Cell Carcinoma | MTT Assay | IC50: 27.41-31.05 µM (72h) | [9] |

| LNCaP | Prostate Cancer | MTT Assay | Dose-dependent inhibition (100-300 µM) | [6] |

| HepG2 | Hepatoma | Apoptosis Assay | Induction of apoptosis | [19] |

Table 4: In Vivo Anti-Cancer Effects of this compound

| Animal Model | Cancer Type | Dosage | Key Findings | Reference(s) |

| Nude Mice | Renal Cell Carcinoma (786-O xenograft) | 2.5 and 5 mg/kg | Suppression of tumor growth | [20] |

| Nude Mice | Lung Cancer (A549 xenograft) | 0.25 and 0.5 mg/kg/day | Decreased tumor volume and weight | [21] |

| Rats | Azoxymethane (AOM)-induced Colon Cancer | Treatment | Inhibition of colon cancer development | [14] |

Experimental Protocols

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[1][9] Following treatment, MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solvent such as DMSO, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]

2.2.2. Flow Cytometry for Cell Cycle Analysis

Cells are treated with this compound for a specified time. After treatment, the cells are harvested, washed with PBS, and fixed in cold ethanol.[17] The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[10]

2.2.3. Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. After treatment with this compound, cells are harvested and resuspended in an Annexin V binding buffer.[10] Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[7]

Signaling Pathway Visualization

This compound's anti-cancer effects are mediated through multiple signaling pathways. It can induce apoptosis via the intrinsic (mitochondrial) pathway and inhibit cell survival and proliferation by suppressing the PI3K/Akt/mTOR pathway and activating the AMPK pathway.[4][22]

Metabolic and Neuroprotective Activities

This compound has shown promise in modulating metabolic pathways and exerting neuroprotective effects, suggesting its potential in managing metabolic disorders and neurodegenerative diseases.

Quantitative Data

The following tables summarize the quantitative data related to the metabolic and neuroprotective effects of this compound.

Table 5: Metabolic Effects of this compound

| Model | Condition | Dosage/Concentration | Key Findings | Reference(s) |

| L6 Myotubes | Glucose Uptake | Up to 100 µM | Increased glucose uptake | [16] |

| HepG2 Cells | Cholesterol Metabolism | 100-200 µM | Reduced cellular total and free cholesterol | [3] |

| db/db Mice | Type 2 Diabetes | Oral administration | Suppressed fasting blood glucose, improved glucose intolerance | [16] |

| High-Fat Diet (HFD) Mice | Obesity | 0.05% in diet for 8 weeks | Reduced body weight, WAT mass, and serum triglycerides | [15] |

| HFD/Streptozotocin-induced Prediabetic Mice | Prediabetes | 10 mg/kg BW | Reduced fasting glucose, alleviated insulin resistance | [23] |

| Metabolic Syndrome Rats | High-Fat High-Fructose Diet | 100 and 200 mg/kg/day | Attenuated body weight gain | [6] |

Table 6: Neuroprotective Effects of this compound

| Model | Condition | Dosage/Concentration | Key Findings | Reference(s) |

| PC12 Cells | Aβ (1-42)-induced Apoptosis | 80, 120, 200 µM | Increased cell viability, reduced apoptosis | [24] |

| C57BL/6 Mice | Scopolamine-induced Amnesia | 10 and 25 mg/kg (p.o.) | Memory enhancing effect | [12] |

| Wistar Rats | Cerebral Ischemia (Rt. MCAO) | 5, 10, 20 mg/kg BW | Reverses morphological alterations, enhances antioxidant enzyme activities | [2][17] |

| Male Wistar Rats | Acrylonitrile-induced Neurotoxicity | 100 and 200 mg/kg | Restored antioxidant status and reduced inflammatory markers in the brain | [4] |

| Neonatal Mice | Hypoxic-Ischemic Brain Injury (HIBI) | 2 and 4 mg/kg | Alleviated cerebral ischemic area | [7] |

| In Vitro Assay | Aβ40 Peptide Aggregation | 15-300 µM | Interferes with Aβ40 aggregate formation | [20][25] |

Experimental Protocols

3.2.1. Glucose Uptake Assay in L6 Myotubes

L6 myoblasts are cultured and differentiated into myotubes. The myotubes are then incubated with this compound at various concentrations in a buffer solution.[16] Radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) is added, and the uptake is allowed to proceed for a specific time. The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter. This provides a measure of glucose uptake.[26]

3.2.2. In Vivo Model of High-Fat Diet (HFD)-Induced Obesity

Animals, typically mice or rats, are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome-like symptoms.[15] A control group is fed a normal diet. The HFD-fed animals are then divided into groups, with one group continuing on the HFD alone and other groups receiving the HFD supplemented with different doses of this compound.[15] Over the course of the treatment period, parameters such as body weight, food intake, fasting blood glucose, insulin levels, and lipid profiles are monitored. At the end of the study, tissues such as liver and adipose tissue can be collected for histological analysis and measurement of gene and protein expression related to metabolism.[6]

3.2.3. In Vitro Model of Amyloid-Beta (Aβ)-Induced Neurotoxicity

A neuronal cell line, such as PC12 or SH-SY5Y, is cultured and differentiated. The cells are pre-treated with various concentrations of this compound before being exposed to aggregated Aβ peptide (e.g., Aβ1-42 or Aβ25-35).[13][24] After incubation, cell viability is assessed using the MTT assay. Apoptosis can be measured by Annexin V/PI staining and flow cytometry. Markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels (measured using probes like DCFH-DA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) can also be determined.[24]

Signaling Pathway Visualization

The metabolic benefits of this compound are partly mediated by the activation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis. Its neuroprotective effects against amyloid-beta toxicity involve the activation of the PI3K/Akt survival pathway.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its well-documented anti-inflammatory, antioxidant, anti-cancer, metabolic-regulating, and neuroprotective effects are mediated through the modulation of multiple key signaling pathways. The quantitative data and experimental models summarized in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate its pharmacological properties into effective treatments for a variety of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vivo protective effects of 6‑gingerol in cerebral ischemia involve preservation of antioxidant defenses and activation of anti‑apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Regulates Hepatic Cholesterol Metabolism by Up-regulation of LDLR and Cholesterol Efflux-Related Genes in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective role of this compound-rich fraction of Zingiber officinale (Ginger) against acrylonitrile-induced neurotoxicity in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound ameliorates weight gain and insulin resistance in metabolic syndrome rats by regulating adipocytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Alleviates Neonatal Hypoxic-Ischemic Cerebral and White Matter Injury and Contributes to Functional Recovery [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Bioactive Compound of Zingiber officinale, Ameliorates High-Fat High-Fructose Diet-Induced Non-Alcoholic Related Fatty Liver Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect and Molecular Mechanism of [6]-Gingerol against Scopolamine-Induced Amnesia in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [6]-Gingerol attenuates β-amyloid-induced oxidative cell death via fortifying cellular antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Ameliorates Adiposity and Inflammation in Adipose Tissue in High Fat Diet-Induced Obese Mice: Association with Regulating of Adipokines [mdpi.com]

- 16. Mechanisms for antidiabetic effect of gingerol in cultured cells and obese diabetic model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. [6]-Gingerol, from Zingiber officinale, potentiates GLP-1 mediated glucose-stimulated insulin secretion pathway in pancreatic β-cells and increases RAB8/RAB10-regulated membrane presentation of GLUT4 transporters in skeletal muscle to improve hyperglycemia in Leprdb/db type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Activity of Ethanolic Extract of Red Ginger Containing 6-Shogaol on Scopolamine-Induced Memory Impairment in Alzheimer’s Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The Role of this compound on Inhibiting Amyloid β Protein-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

6-Gingerol's Modulation of Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response fundamental to immunity and tissue repair. However, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with favorable safety profiles is a cornerstone of modern drug discovery.[2] 6-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has emerged as a promising natural product with well-documented anti-inflammatory properties.[3][4] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation, offering a valuable resource for researchers and professionals in the field. We will delve into the core signaling cascades, present quantitative data on its inhibitory effects, provide detailed experimental methodologies, and visualize these complex interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways. The primary cascades influenced by this bioactive compound include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor protein 3 (NLRP3) inflammasome. Emerging evidence also points to its influence on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway at multiple points.[3][6] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] Furthermore, this compound can directly inhibit the phosphorylation of the p65 subunit itself.[6] By blocking these critical activation steps, this compound effectively dampens the downstream expression of NF-κB-dependent pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4][5][8]

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[9] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.

This compound has been demonstrated to interfere with the MAPK signaling cascade.[9][10] It can inhibit the phosphorylation of p38 MAPK, a key regulator of COX-2 expression.[6] By suppressing p38 activation, this compound can attenuate downstream inflammatory responses. Some studies also suggest that this compound can modulate the phosphorylation of ERK and JNK, although its effects on these kinases may be cell-type and stimulus-dependent.[11]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[12] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to suppress the activation of the NLRP3 inflammasome.[13][14] It can inhibit the expression of NLRP3 inflammasome components and reduce the production of reactive oxygen species (ROS), a key activator of this pathway.[13][15] By inhibiting the NLRP3 inflammasome, this compound effectively reduces the secretion of mature IL-1β and IL-18, thereby mitigating the inflammatory response.[14]

The JAK-STAT and Nrf2 Signaling Pathways

Recent studies have begun to elucidate the role of this compound in modulating other important signaling pathways. The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, and its dysregulation is associated with inflammatory and autoimmune diseases. This compound has been shown to suppress the phosphorylation of STAT3, suggesting an inhibitory effect on this pathway.[16][17]

The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. This compound can activate the Nrf2/HO-1 (Heme Oxygenase-1) signaling axis, which may contribute to its anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.[13][18]

Quantitative Data on the Anti-inflammatory Effects of this compound

The inhibitory effects of this compound on various inflammatory mediators have been quantified in numerous studies. The following tables summarize key IC50 values, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound for Radical Scavenging Activity

| Radical | IC50 (µM) | Reference |

| DPPH radical | 26.3 | [12][14] |

| Superoxide radical | 4.05 | [12][14] |

| Hydroxyl radical | 4.62 | [12][14] |

Table 2: IC50 Values of this compound and Related Compounds for Inhibition of Inflammatory Enzymes

| Compound | Enzyme | IC50 (µM) | Cell Line | Reference |

| This compound | COX-2 | >50 | A549 | [9] |

| 10-Gingerol | COX-2 | 32.0 | - | [19] |

| 6-Shogaol | COX-2 | 2.1 | A549 | [10] |

| 8-Shogaol | COX-2 | 17.5 | - | [19] |

| 10-Shogaol | COX-2 | 7.5 | - | [19] |

| This compound metabolite (-DHP) | iNOS (NO production) | 7.24 | RAW 264.7 | [6] |

Table 3: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production

| Cytokine/Mediator | Cell Line | Treatment | Inhibition | Reference |

| IL-1β, IL-6, TNF-α | Murine peritoneal macrophages | LPS + this compound | Significant reduction | [8] |

| IL-6, IL-8 | HuH7 cells | IL-1β + S--Gingerol (100 µM) | Significant decrease in mRNA levels | [20] |

| IL-8, IL-6, IL-1α, IL-1β | Int 407 cells | V. cholerae + this compound (50 µM) | 3.2-fold reduction in protein levels | [11] |

| TNF-α | 3T3-L1 adipocytes | TNF-α + this compound | Significant inhibition of TNF-α mediated effects | [21] |

| NO | RAW 264.7 cells | LPS/IFNγ + this compound (35 µM) | Significant inhibition | [16] |

Experimental Protocols

To facilitate further research into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key experiments commonly employed in this field.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines such as RAW 264.7 or J774.1, and human monocytic cell lines like THP-1 are frequently used models for studying inflammation in vitro.[15][22]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[15]

-

Treatment: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[15] this compound is typically dissolved in a suitable solvent like DMSO and added to the cell culture medium at various concentrations for a predetermined pre-incubation time before or concurrently with the inflammatory stimulus.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

-

Protocol Outline:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[1][23]

-

Western Blot Analysis for Signaling Protein Expression and Phosphorylation

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for assessing the activation state of signaling pathways by examining the phosphorylation of key proteins.

-

Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that facilitates detection.

-

Protocol Outline:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[13][24]

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive technique used to measure the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is measured in real-time and is proportional to the amount of PCR product, allowing for the quantification of the initial amount of mRNA.

-

Protocol Outline:

-

Isolate total RNA from cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using a qPCR master mix, gene-specific primers (e.g., for TNF-α, IL-6, iNOS), and the cDNA template.

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).[25][26]

-

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades, suppress NLRP3 inflammasome activation, and potentially influence the JAK-STAT and Nrf2 pathways underscores its promise as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data presented herein highlight its efficacy in inhibiting the production of a range of inflammatory mediators. The detailed experimental protocols provide a practical framework for researchers to further investigate the mechanisms of action of this compound and other natural products. A comprehensive understanding of these signaling pathways is paramount for the rational design and development of next-generation anti-inflammatory drugs, and this compound continues to be a valuable tool and a source of inspiration in this endeavor.

References

- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 2. Inhibitory effects of [6]-gingerol, a major pungent principle of ginger, on phorbol ester-induced inflammation, epidermal ornithine decarboxylase activity and skin tumor promotion in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Potential of this compound and 6-Shogaol in Lactobacillus plantarum-Fermented Zingiber officinale Extract on Murine Macrophages [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Gingerol metabolite and a synthetic analogue Capsarol inhibit macrophage NF-kappaB-mediated iNOS gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits ROS and iNOS through the suppression of PKC-alpha and NF-kappaB pathways in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry inspired by ginger: exploring the chemical space around this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 6-Shogaol and this compound, the pungent of ginger, inhibit TNF-alpha mediated downregulation of adiponectin expression via different mechanisms in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [6]-Gingerol inhibits nitric oxide synthesis in activated J774.1 mouse macrophages and prevents peroxynitrite-induced oxidation and nitration reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Effects of Lasia spinosa Leaf Extract in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 26. mdpi.com [mdpi.com]

Bioactive components of Zingiber officinale rhizome

An In-depth Technical Guide to the Bioactive Components of Zingiber officinale Rhizome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingiber officinale Roscoe, commonly known as ginger, is a perennial herb belonging to the Zingiberaceae family. Its rhizome has been a prominent ingredient in culinary practices and traditional medicine for centuries.[1][2] The therapeutic properties of ginger are attributed to its complex chemical composition, which includes a wide array of bioactive compounds.[3][4] This technical guide provides a comprehensive overview of the core bioactive components of ginger rhizome, their quantitative analysis, detailed experimental protocols for their extraction and characterization, and their mechanisms of action through various signaling pathways. The health benefits of ginger are primarily linked to its phenolic and terpene compounds, which exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, among others.[5][6]

Major Bioactive Components

The rhizome of Zingiber officinale is a rich source of various chemical constituents. These can be broadly categorized into volatile and non-volatile components. The non-volatile components, particularly the phenolic compounds, are responsible for the characteristic pungency and are considered the main active constituents.[5][6]

Phenolic Compounds

These compounds are the most extensively studied and are largely responsible for ginger's pharmacological activities.[5]

-

Gingerols: The major pungent principles in fresh ginger rhizome.[7] The most abundant of these is[4]-gingerol, followed by[2]-gingerol and[8]-gingerol, which differ in the length of their unbranched alkyl chains.[9]

-

Shogaols: These are the dehydrated forms of gingerols and are found in higher concentrations in dried or heat-treated ginger.[7][4]-shogaol is the most common and is generally more pungent and bioactive than its gingerol counterpart.[1]

-

Paradols: Formed by the hydrogenation of shogaols.[5]

-

Zingerone: A less pungent compound formed from the retro-aldol reaction of gingerols during cooking or drying.[4]

-

Other Phenols: Ginger rhizome also contains other phenolic compounds such as quercetin, gingerenone-A, and 6-dehydrogingerdione.[5]

Terpene Compounds (Volatile Oils)

The characteristic aroma of ginger is due to its volatile oil content, which is primarily composed of sesquiterpene and monoterpene hydrocarbons.[6][7]

-

Sesquiterpenes: The most abundant are α-zingiberene, ar-curcumene, β-bisabolene, and β-sesquiphellandrene.[7]

-

Monoterpenes: Key monoterpenes include geranial and neral.[7]

Other Components

Besides phenolic and terpene compounds, ginger rhizome also contains polysaccharides, lipids, organic acids, and raw fibers that contribute to its overall composition and potential health benefits.[2][5]

Quantitative Analysis of Key Bioactive Components

The concentration of bioactive compounds in ginger can vary significantly depending on the variety, geographical location, harvesting time, and processing methods. The following tables summarize the quantitative data for the most abundant gingerols and shogaols found in various ginger extracts and commercial products.

Table 1: Content of 6-Gingerol and 6-Shogaol in Ginger Extracts (mg/g of extract)

| Sample Type | Extraction Method | This compound (mg/g) | 6-Shogaol (mg/g) | Reference |

| Ginger Rhizome | Traditional | 10.2 ± 0.6 | 12.1 ± 0.8 | [10] |

| Ginger Rhizome | Ultrasonication-Assisted | 12.7 ± 0.7 | 14.6 ± 0.7 | [10] |

| Commercial Ginger Powder | Traditional | 15.1 ± 0.8 | 17.9 ± 0.9 | [10] |

| Commercial Ginger Powder | Ultrasonication-Assisted | 17.8 ± 0.8 | 19.7 ± 1.0 | [10] |

| Commercial Capsules | Traditional | 7.3 ± 0.2 | 10.5 ± 0.4 | [10] |

| Commercial Capsules | Ultrasonication-Assisted | 8.8 ± 0.3 | 11.6 ± 0.4 | [10] |

| Commercial Ginger Teas | Traditional | 6.2 ± 0.2 | 9.6 ± 0.3 | [10] |

| Commercial Ginger Teas | Ultrasonication-Assisted | 7.9 ± 0.3 | 10.7 ± 0.4 | [10] |

Table 2: Concentration Range of Gingerols and Shogaols in Various Ginger Samples (mg/g of sample)

| Compound | Concentration Range (mg/g) | Reference |

| Total Gingerols & Shogaols | 7.58 – 15.84 | [11] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of bioactive components from Zingiber officinale rhizome, as well as a key bioactivity assay.

Extraction of Bioactive Components

The choice of extraction method can significantly impact the yield and composition of the extracted bioactive compounds.[12]

-

Sample Preparation: Dry ginger rhizome and grind it into a fine powder.

-

Solvent System: Prepare an 87% ethanol in water solution.

-

Extraction Parameters:

-

Place 0.431 g of ginger powder into a vessel with 20 mL of the solvent.

-

Set the extraction temperature to 100°C.

-

Apply microwave power (e.g., 800 W) for a total extraction time of 5 minutes.

-

-

Post-Extraction Processing:

-

Centrifuge the extract at 1790 x g for 5 minutes.

-

Collect the supernatant and adjust the final volume to 25 mL.

-

Filter the extract through a 0.22 µm nylon syringe filter prior to analysis.

-

-

Sample Preparation: Use 10 g of powdered ginger.

-

Solvent System: Use 100 mL of 70% ethanol (ratio of 1:10).

-

Extraction:

-

Place the sample and solvent in an ultrasonic bath.

-

Sonicate for 30 minutes.

-

-

Post-Extraction Processing:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Quantification of Bioactive Components

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for the quantification of gingerols and shogaols.[13]

-

Sample and Standard Preparation:

-

Standard: Prepare a stock solution of this compound (e.g., 95 μg/mL) in methanol.

-

Sample: Extract a known weight of ginger material (e.g., 5 g) with methanol (3 x 70 mL). Combine the filtrates and concentrate to a final volume of 10 mL.

-

-

Chromatography:

-

Stationary Phase: HPTLC plates coated with silica gel 60 F254.

-

Mobile Phase: n-hexane:ethyl acetate (40:60, v/v).

-

Application: Apply known volumes of the standard and sample solutions as bands on the HPTLC plate.

-

-

Development and Densitometry:

-

Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

After development, dry the plate.

-

Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound.

-

-

Quantification:

-

Create a calibration curve by plotting the peak area against the concentration of the this compound standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Bioactivity Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Prepare various concentrations of the ginger extract in a suitable solvent (e.g., methanol).

-

In a microplate or cuvette, add a specific volume of the ginger extract solution to a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at 517 nm using a UV-vis spectrophotometer.

-

Use a blank (solvent without extract) and a positive control (e.g., ascorbic acid or gallic acid).

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the extract concentration.

-

Biological Activities and Signaling Pathways

The bioactive components of ginger exert their effects through the modulation of various cellular signaling pathways.

Antioxidant Activity

Ginger and its constituents, such as 6-shogaol, have demonstrated significant antioxidant activity.[5] This is partly achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Caption: Nrf2 antioxidant signaling pathway activated by ginger compounds.

Anti-Inflammatory Activity

Ginger constituents have well-documented anti-inflammatory effects.[1] They can inhibit the synthesis of pro-inflammatory prostaglandins by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, they can suppress leukotriene biosynthesis by inhibiting 5-lipoxygenase, an action that distinguishes them from many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Anticancer Activity

Bioactive compounds like this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] This is achieved through the modulation of genes such as cyclin D1 and NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1).[4]

Caption: Simplified anticancer mechanism of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the study of bioactive components from ginger rhizome.

Caption: General workflow for ginger bioactive component analysis.

Conclusion

The rhizome of Zingiber officinale is a complex matrix of bioactive compounds, with gingerols and shogaols being the most significant contributors to its pharmacological properties. This guide has provided an overview of these components, quantitative data, detailed experimental protocols for their analysis, and insights into their mechanisms of action. The continued investigation of these compounds and their signaling pathways holds significant promise for the development of new therapeutic agents and functional foods. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 3. [PDF] PHARMACOLOGICAL ACTIVITIES OF ZINGIBER OFFICINALE ( GINGER ) AND ITS ACTIVE INGREDIENTS : A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. ijsir.in [ijsir.in]

- 5. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. Plants of the Genus Zingiber as a Source of Bioactive Phytochemicals: From Tradition to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. myfoodresearch.com [myfoodresearch.com]

Chemical structure and properties of 6-Gingerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Gingerol, the major pungent phenolic compound isolated from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and analysis are presented, alongside a comprehensive summary of its antioxidant, anti-inflammatory, and anticancer effects, supported by quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's bioactivities, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, is a beta-hydroxy ketone. Its structure is characterized by a vanillyl group, a ketone, and a hydroxyl group on the alkyl chain, which contribute to its biological activities.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value |

| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |

| Molecular Formula | C₁₇H₂₆O₄ |

| Molecular Weight | 294.39 g/mol |

| CAS Number | 23513-14-6 |

| Appearance | Pungent, yellow oil or low-melting crystalline solid |

| Melting Point | 30-32 °C |

| Boiling Point | 483.9±45.0 °C at 760 mmHg |

| Solubility | Soluble in ethanol, methanol, DMSO, ether, chloroform, and benzene. Moderately soluble in hot petroleum ether. |

| logP | +3.56 |

| UV max (Ethanol) | 282 nm |

Spectral Data:

-

¹H NMR (CDCl₃): δ 6.84 (d, J=8.0 Hz, 1H), 6.69 (d, J=2.0 Hz, 1H), 6.67 (dd, J=8.0, 2.0 Hz, 1H), 5.61 (s, 1H), 4.05 (m, 1H), 3.87 (s, 3H), 2.85 (m, 2H), 2.73 (m, 2H), 2.50 (m, 2H), 1.45 (m, 2H), 1.27 (m, 4H), 0.89 (t, J=6.8 Hz, 3H).[1]

-

¹³C NMR (CDCl₃): δ 211.8, 146.5, 144.0, 133.0, 120.9, 114.4, 111.1, 67.9, 55.9, 49.7, 42.9, 36.5, 31.8, 29.8, 25.2, 22.6, 14.0.[1]

-

IR (KBr, cm⁻¹): 3448 (O-H), 2931, 2858 (C-H), 1710 (C=O), 1604, 1516 (aromatic C=C), 1274, 1211, 1153, 1124, 1033.

-

Mass Spectrometry (ESI-MS): m/z 295.19 [M+H]⁺, 317.17 [M+Na]⁺.

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, which have been extensively studied in vitro and in vivo.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging various free radicals. Its antioxidant capacity is attributed to the phenolic hydroxyl group in its structure.

| Antioxidant Assay | IC₅₀ Value (µM) |

| DPPH Radical Scavenging | 23.07 µg/mL (approx. 78.3 µM)[2] |

| ABTS Radical Scavenging | 5.35 µg/mL (approx. 18.2 µM)[3] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

| Target | IC₅₀ Value (µM) | Cell Line/System |

| COX-1 | >100 | Purified enzyme |

| COX-2 | >50 | Purified enzyme |

While direct inhibition of COX enzymes by this compound is weak, its primary anti-inflammatory mechanism involves the suppression of pro-inflammatory gene expression.

Anticancer Activity

This compound has shown promising anticancer properties in a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC₅₀ Value (µM) | Duration of Treatment |

| A431 (Skin) | 81.46 µg/mL (approx. 277 µM) | Not specified |

| NB4 (Leukemia) | 313 ± 32 | 24 hours |

| 194 ± 12 | 48 hours | |

| MOLT4 (Leukemia) | 338 ± 4 | 24 hours |

| 208 ± 6 | 48 hours | |

| Raji (Leukemia) | 297 ± 18 | 24 hours |

| 204 ± 8 | 48 hours | |

| H-1299 (Lung) | 136.73 | 24 hours |

| A549 (Lung) | ~200 | 48 hours |

| H460 (Lung) | ~200 | 48 hours |

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory and anticancer activity is its ability to inhibit the NF-κB pathway. This compound has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[4][5][6]

Modulation of MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the phosphorylation of p38 MAPK, and in some contexts, ERK1/2 and JNK.[4][7][8] By inhibiting p38 MAPK, this compound can suppress downstream inflammatory responses, including the activation of NF-κB and the expression of COX-2.[4]

Experimental Protocols

Isolation and Purification of this compound from Ginger Rhizome

This protocol describes a general method for the extraction and purification of this compound.

Workflow Diagram:

Methodology:

-

Preparation of Ginger: Fresh ginger rhizomes are washed, sliced, and dried in a hot air oven at a controlled temperature (e.g., 40-50 °C) to a constant weight. The dried slices are then ground into a fine powder.

-

Extraction: The ginger powder is extracted with a suitable solvent, such as ethanol or methanol, using a Soxhlet apparatus or by maceration with stirring for an extended period (e.g., 24-48 hours).

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude oleoresin.

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel (60-120 mesh). The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 6:4). The spots corresponding to this compound can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Purification: Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a typical reverse-phase HPLC method for the quantification of this compound.

Methodology:

-